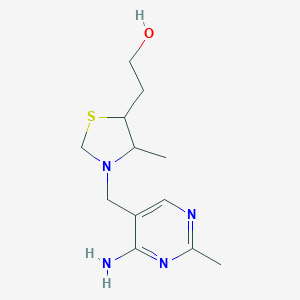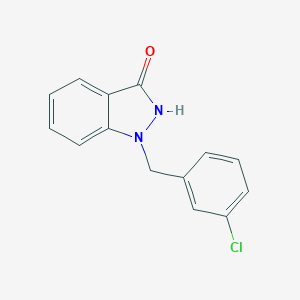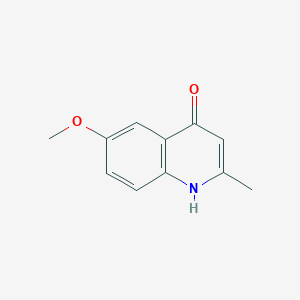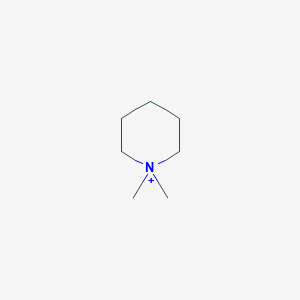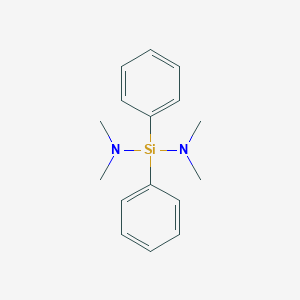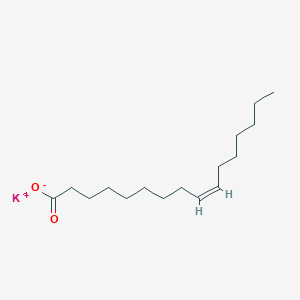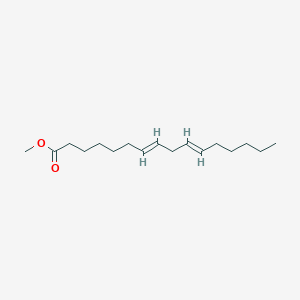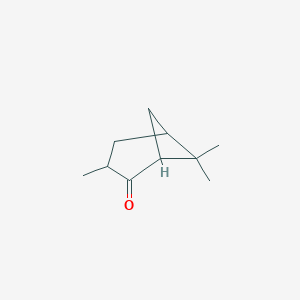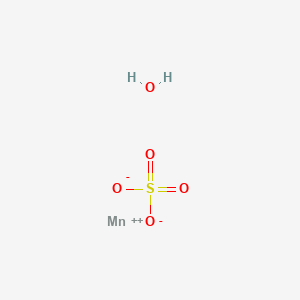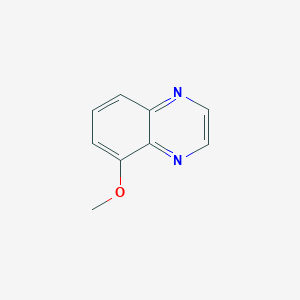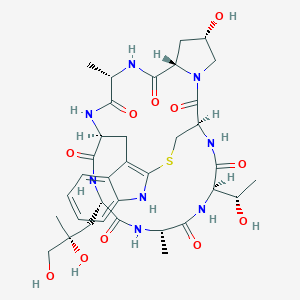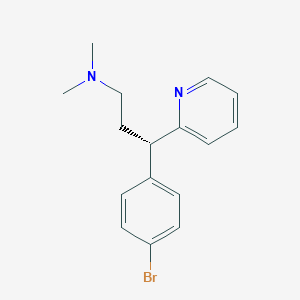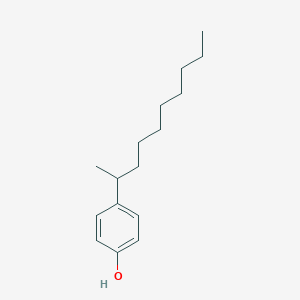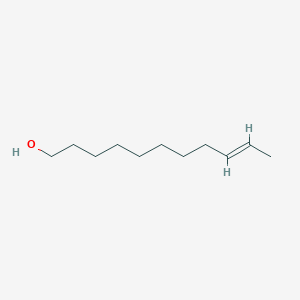
Undec-9-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-9-enol is a chemical compound with the molecular formula C11H20O. It is also known as 1-undecen-9-ol or 9-hydroxy-1-undecene. This compound is widely used in the field of organic chemistry and biochemistry due to its unique properties.
Aplicaciones Científicas De Investigación
Undec-9-enol has several scientific research applications, including as a flavor and fragrance compound, a precursor for the synthesis of other organic compounds, and as a chiral auxiliary in asymmetric synthesis. Undec-9-enol is also used as a surfactant in the production of emulsions and as a lubricant in the manufacturing of plastics.
Mecanismo De Acción
Undec-9-enol has a unique mechanism of action that involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
Undec-9-enol has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antifungal properties. Undec-9-enol has also been shown to have an inhibitory effect on the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Undec-9-enol has several advantages for lab experiments, including its low toxicity and high purity. However, the compound is highly reactive and can be difficult to handle. Undec-9-enol also has a short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of undec-9-enol, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its potential as a natural fungicide. Further research is also needed to understand the long-term effects of undec-9-enol on human health and the environment.
Conclusion:
Undec-9-enol is a unique chemical compound with several scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting compound to study. Further research is needed to fully understand the potential of undec-9-enol in various fields.
Métodos De Síntesis
Undec-9-enol can be synthesized by several methods, including chemical synthesis and microbial synthesis. Chemical synthesis involves the reaction of 1-undecene with hydrogen peroxide and catalytic amounts of tungsten or molybdenum salts. Microbial synthesis involves the use of microorganisms such as Pseudomonas putida and Candida tropicalis to produce undec-9-enol from fatty acids.
Propiedades
Número CAS |
112-46-9 |
|---|---|
Nombre del producto |
Undec-9-enol |
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(E)-undec-9-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,12H,4-11H2,1H3/b3-2+ |
Clave InChI |
XWGRSDLPOHMWEO-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CCCCCCCCO |
SMILES |
CC=CCCCCCCCCO |
SMILES canónico |
CC=CCCCCCCCCO |
Otros números CAS |
112-46-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
